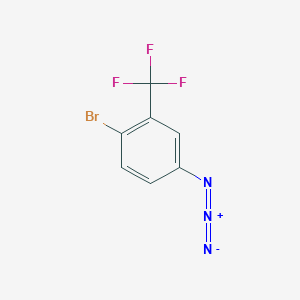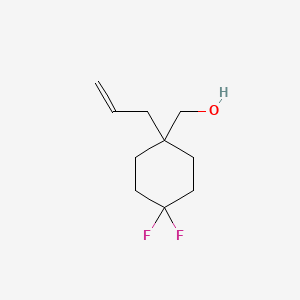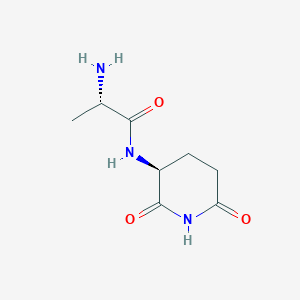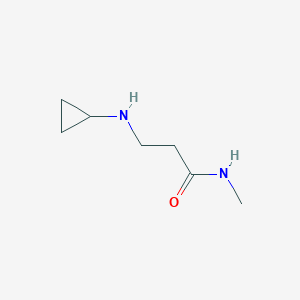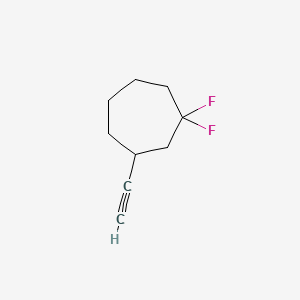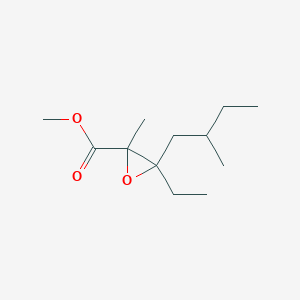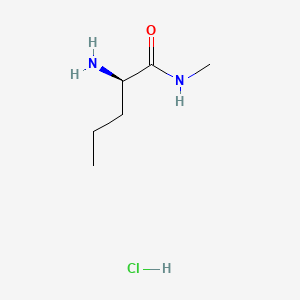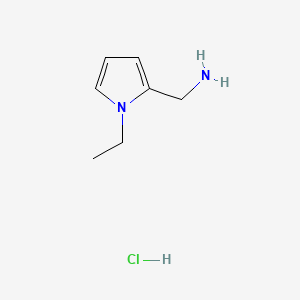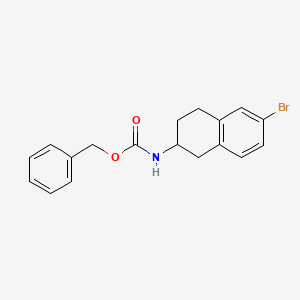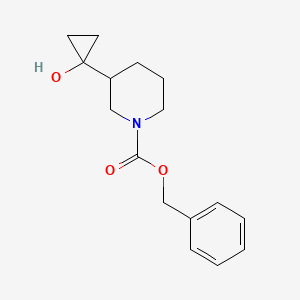
methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.7096 . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group, a methylsulfanyl group, and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
The synthesis of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure the consistent production of high-purity compounds suitable for various applications.
化学反応の分析
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the amino group to other functional groups, such as amines or amides. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
科学的研究の応用
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the amino and methylsulfanyl groups allows the compound to form hydrogen bonds and other interactions with target molecules, influencing their function .
類似化合物との比較
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
1-Amino-1-cyclobutanecarboxylic acid: This compound lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride:
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride: This compound has an aminomethyl group, which affects its chemical properties and interactions.
The unique combination of functional groups in methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride gives it distinct reactivity and makes it valuable for specific applications in research and industry.
特性
分子式 |
C7H14ClNO2S |
|---|---|
分子量 |
211.71 g/mol |
IUPAC名 |
methyl 3-amino-1-methylsulfanylcyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-10-6(9)7(11-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H |
InChIキー |
XMWWJRVOBUYZEN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC(C1)N)SC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


